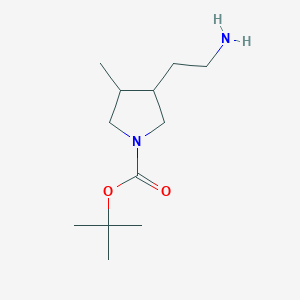

tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo: es un compuesto químico que pertenece a la clase de los carbamatos. Se utiliza a menudo como bloque de construcción en la síntesis orgánica debido a sus grupos funcionales, que permiten diversas modificaciones químicas. Este compuesto se caracteriza por su grupo terc-butilo, su cadena lateral aminoetil y un anillo de pirrolidina, lo que lo convierte en un intermedio versátil en la síntesis de moléculas más complejas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo suele implicar la protección del grupo amino mediante un grupo carbamato de terc-butilo (Boc). El proceso comienza con la reacción de 3-(2-aminoetil)-4-metilpirrolidina con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones suaves, normalmente a temperatura ambiente, para obtener el producto deseado .

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede ampliarse optimizando las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción. Los reactores de flujo continuo pueden utilizarse para mejorar la eficiencia y el rendimiento del proceso de síntesis. El uso de sistemas automatizados también puede garantizar una calidad constante y reducir el riesgo de contaminación.

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo se somete a diversas reacciones químicas, entre ellas:

Reacciones de sustitución:

Reacciones de oxidación y reducción: El compuesto puede sufrir una oxidación para formar los óxidos correspondientes o una reducción para producir aminas.

Reacciones de desprotección: El grupo Boc puede eliminarse en condiciones ácidas para obtener la amina libre.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, normalmente en presencia de una base.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.

Reacciones de desprotección: El ácido trifluoroacético (TFA) o el ácido clorhídrico (HCl) se utilizan para eliminar el grupo Boc.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados N-sustituidos, mientras que las reacciones de oxidación y reducción pueden producir los óxidos o aminas correspondientes.

Aplicaciones Científicas De Investigación

Química: En química, el 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como intermedio en la preparación de productos farmacéuticos, agroquímicos y otros productos químicos finos .

Biología: En la investigación biológica, este compuesto se utiliza para estudiar las relaciones estructura-actividad de diversas moléculas bioactivas. Puede incorporarse a péptidos y proteínas para investigar sus funciones biológicas e interacciones .

Medicina: En química medicinal, el 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo se utiliza en el desarrollo de nuevos fármacos. Sus grupos funcionales permiten el diseño de moléculas con propiedades farmacocinéticas y farmacodinámicas mejoradas .

Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Puede utilizarse en la síntesis de polímeros, resinas y otros materiales con propiedades específicas .

Mecanismo De Acción

El mecanismo de acción del 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo depende de su aplicación específicaEstas interacciones pueden modular la actividad de las moléculas diana, lo que conduce a los efectos biológicos o químicos deseados .

Comparación Con Compuestos Similares

Compuestos similares:

- Carbamato de terc-butilo N-(2-aminoetil)

- Carbamato de terc-butilo N-(2-aminoetil)-N-metil

- 4-(2-etoxi-2-oxoetil)-piperazina-1-carboxilato de terc-butilo

- 4-(2-hidrazino-2-oxoetil)piperazina-1-carboxilato de terc-butilo

Comparación: Comparado con estos compuestos similares, el 3-(2-aminoetil)-4-metilpirrolidina-1-carboxilato de terc-butilo es único debido a la presencia del anillo de pirrolidina y la posición específica de los grupos aminoetil y metil. Estas características estructurales confieren propiedades químicas y biológicas distintas, lo que lo convierte en un intermedio valioso en diversas aplicaciones sintéticas y de investigación .

Actividad Biológica

Tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate (TB-AE-MP) is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a tert-butyl group, an aminoethyl side chain, and a carboxylate functional group, which contribute to its diverse interactions within biological systems. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol.

Structural Characteristics

The structural uniqueness of TB-AE-MP allows it to engage in various biological interactions. The presence of the amino group suggests potential for hydrogen bonding, while the carboxylate group may facilitate ionic interactions with biological targets. The tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

Research indicates that TB-AE-MP exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that TB-AE-MP may inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been evaluated for its ability to modulate enzyme activity related to inflammation and cancer pathways.

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that are crucial for cellular function. This interaction is essential for understanding its pharmacological potential.

- Therapeutic Applications : TB-AE-MP has been investigated for anti-inflammatory and anticancer properties. Its structural features indicate it could serve as a scaffold for developing new therapeutic agents targeting these conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of TB-AE-MP:

- In Vitro Studies : Initial in vitro assessments have shown that TB-AE-MP can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.

- In Vivo Models : Animal studies are ongoing to evaluate the efficacy of TB-AE-MP in reducing tumor growth in cancer models. Early results indicate moderate success in inhibiting tumor progression compared to control groups .

- Mechanistic Insights : Research has focused on elucidating the mechanisms by which TB-AE-MP exerts its effects. Studies suggest it may interfere with specific signaling pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TB-AE-MP, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | C11H22N2O2 | Lacks aminoethyl side chain |

| Tert-butyl (3R)-3-amino-4-(hydroxymethyl)pyrrolidine | C12H25N2O3 | Contains hydroxymethyl group |

| Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate | C12H24N2O2 | Different stereochemistry |

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Propiedades

Fórmula molecular |

C12H24N2O2 |

|---|---|

Peso molecular |

228.33 g/mol |

Nombre IUPAC |

tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(9)5-6-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

Clave InChI |

ATSBZGYRUFOVCK-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CC1CCN)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.